molecular formula C51H66ClN5O16S B8081910 Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-

Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-

货号: B8081910
分子量: 1072.6 g/mol
InChI 键: IADUWZMNTKHTIN-GGIJDWQNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]- is a useful research compound. Its molecular formula is C51H66ClN5O16S and its molecular weight is 1072.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Maytansine, a potent microtubule-targeting compound, has garnered significant attention in cancer research due to its unique biological activity. This article explores the biological mechanisms, pharmacological effects, and therapeutic potential of Maytansine and its derivatives, particularly focusing on the compound “Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-”.

Overview of Maytansine

Maytansine is a 19-membered ansamacrolide originally derived from the Maytenus plant species. It exhibits significant anticancer properties primarily through its ability to bind to tubulin and inhibit microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells. The compound's mechanism of action is largely attributed to its interference with microtubule dynamics, which are crucial for cell division and intracellular transport .

  • Microtubule Binding : Maytansine binds to the β-tubulin subunit at or near the vinblastine binding site, disrupting microtubule polymerization. This binding results in decreased microtubule stability and dynamic instability, which are vital for normal cell cycle progression .
  • Induction of Apoptosis : By causing mitotic arrest, maytansine triggers apoptotic pathways in tumor cells. This effect has been observed at sub-nanomolar concentrations in various cancer cell lines .

Anticancer Activity

Maytansine has shown efficacy against multiple cancer types, including:

  • Solid Tumors : Effective against Lewis lung carcinoma and B16 murine melanocarcinoma.
  • Leukemias : Demonstrated antileukemic activity against P388 murine lymphocytic leukemia .

Cytotoxicity

While maytansine is highly effective as an anticancer agent, its clinical application has been limited due to non-selective cytotoxicity affecting healthy tissues. This has prompted research into developing more targeted derivatives .

Derivatives and Antibody-Conjugated Forms

To mitigate the side effects associated with maytansine, several derivatives have been synthesized. These include:

  • DM1 and DM4 : These analogs retain potent activity but demonstrate improved selectivity through conjugation with antibodies. Clinical trials have shown promising results for these conjugates in targeting specific tumor cells while sparing normal tissues .

Structure-Activity Relationship (SAR)

Research on the SAR of maytansine derivatives has revealed that modifications at specific positions can enhance cytotoxicity and stability:

  • C3 Position Modifications : Variations in amino acid spacers at the C3 position have been explored to optimize pharmacological properties.
  • Esterification Effects : Direct esterification at the C3-OH position has been shown to affect both activity and stability in biological systems .

Case Studies and Clinical Applications

Recent studies have highlighted the effectiveness of antibody-drug conjugates (ADCs) containing maytansine derivatives:

  • Clinical Trials : ADCs such as trastuzumab emtansine (Kadcyla) have demonstrated improved outcomes in HER2-positive breast cancer patients by delivering maytansine directly to tumor cells .
  • Preclinical Models : In vivo studies using murine models have confirmed the efficacy of maytansinoid conjugates against solid tumors, showcasing their potential as targeted therapies .

Summary of Biological Activity

The biological activity of Maytansine and its derivatives can be summarized as follows:

Property Details
Mechanism of Action Inhibits microtubule polymerization by binding to tubulin
Anticancer Efficacy Effective against various cancers including solid tumors and leukemias
Cytotoxicity Non-selective toxicity limits clinical use
Derivatives Improved selectivity via antibody conjugation; notable examples include DM1 and DM4
Clinical Applications ADCs show promise in targeted therapy for specific cancer types

属性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9-,27-10-/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUWZMNTKHTIN-GGIJDWQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H66ClN5O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1072.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。